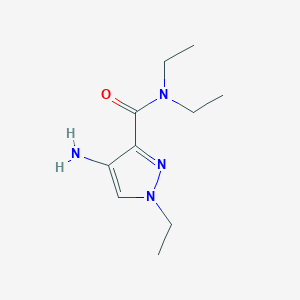

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms, making them interesting for various chemical and biological studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide typically involves the reaction of triethyl orthoformate with appropriate amines in a one-pot synthesis . This method is advantageous due to its operational simplicity, higher product yields, and minimal waste generation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar one-pot reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural characteristics facilitate the development of drugs with anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound exhibit potent inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations that suggest therapeutic potential .

Enzyme Inhibition Studies

4-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide has been investigated for its ability to inhibit specific enzymes, which can lead to the development of new therapeutic agents. For example, studies have shown that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways associated with various diseases .

Agricultural Applications

Agrochemical Development

In agriculture, this compound is utilized in the formulation of agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides. Research has demonstrated that pyrazole derivatives can exhibit fungicidal activity against pathogens like Botrytis cinerea, which affects crops .

Biochemical Research

Molecular Docking Studies

Molecular docking studies have revealed insights into how this compound interacts with biological targets. These studies help in understanding the binding affinity and specificity towards enzymes or receptors, which is critical for drug design .

Case Study 1: Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory effects of pyrazole derivatives similar to this compound. The results indicated significant inhibition rates for TNF-α (61–85%) and IL-6 (76–93%) at a concentration of 10 µM, compared to standard treatments.

Case Study 2: Antimicrobial Properties

Research on antimicrobial activity highlighted that certain pyrazole derivatives exhibited significant activity against bacterial strains such as E. coli and Staphylococcus aureus. The results suggest that these compounds could serve as alternatives to traditional antibiotics .

Summary of Biological Activities

| Activity Type | Inhibition Rate / IC50 Values | Reference |

|---|---|---|

| Anti-inflammatory (TNF-α) | 61–85% at 10 µM | |

| Anti-inflammatory (IL-6) | 76–93% at 10 µM | |

| Antimicrobial (E. coli) | Significant activity | |

| Antimicrobial (S. aureus) | Significant activity |

Mécanisme D'action

The mechanism of action of 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide

Uniqueness

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triethyl substitution enhances its solubility and reactivity compared to other similar pyrazole derivatives .

Activité Biologique

4-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with an amino group and a carboxamide functional group. This configuration contributes to its solubility and reactivity, making it a candidate for various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation across various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against HeLa cells and other cancer types, suggesting significant cytotoxic effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.07 |

| Other Pyrazole Derivatives | Various (NCI-H23, etc.) | 0.08 - 73 |

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It has been shown to reduce the release of TNF-alpha in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Some studies have reported antimicrobial activity against both bacterial and fungal strains. The inhibition zone diameter for certain derivatives exceeded 15 mm, demonstrating their efficacy as antibacterial agents .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Tubulin Polymerization : Certain pyrazole derivatives disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase .

- Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting specific kinases involved in cytokine release .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their protective effects against oxidative stress .

Case Studies

A notable study evaluated a series of pyrazole compounds for their anticancer activity against various cell lines. The results indicated that modifications to the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Another research effort focused on the compound's ability to inhibit FGFRs (Fibroblast Growth Factor Receptors), which play a crucial role in tumor growth and metastasis. The study found that specific derivatives exhibited nanomolar activity against FGFRs and effectively suppressed cancer cell proliferation .

Propriétés

IUPAC Name |

4-amino-N,N,1-triethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)9-8(11)7-14(6-3)12-9/h7H,4-6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRVRZAYTQJFRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N(CC)CC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.